molecular formula C10H7NO4 B13448029 4-(furan-2-carbonyl)-1H-pyrrole-2-carboxylicacid

4-(furan-2-carbonyl)-1H-pyrrole-2-carboxylicacid

Cat. No.: B13448029
M. Wt: 205.17 g/mol
InChI Key: YWWAGKVVFRQEFK-UHFFFAOYSA-N
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Description

4-(Furan-2-carbonyl)-1H-pyrrole-2-carboxylic acid is a heterocyclic compound featuring a pyrrole ring substituted with a carboxylic acid group at position 2 and a furan-2-carbonyl moiety at position 2. This structure combines electron-rich aromatic systems (pyrrole and furan) with a polar carboxylic acid group, making it a versatile scaffold for pharmaceutical and materials science applications. Its reactivity and biological activity are influenced by the electron-withdrawing carbonyl group and the spatial arrangement of substituents.

Properties

Molecular Formula

C10H7NO4

Molecular Weight

205.17 g/mol

IUPAC Name

4-(furan-2-carbonyl)-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C10H7NO4/c12-9(8-2-1-3-15-8)6-4-7(10(13)14)11-5-6/h1-5,11H,(H,13,14)

InChI Key

YWWAGKVVFRQEFK-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)C2=CNC(=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Table 1: Summary of Ester Hydrolysis and Acylation Yields

Step Reagents Yield (%) Reference
Ester hydrolysis NaOH, MeOH/H₂O 93%
Acylation with furan-2-carbonyl chloride DIPEA, DCM 48–84%

Direct Formylation and Functionalization of Pyrrole Derivatives

Alternative methods involve direct formylation of pyrrole derivatives followed by oxidation:

  • Formylation of Pyrrole Carboxylic Acid Derivatives :
    Using electrophilic formylation reagents (e.g., POCl₃/DMF), compounds such as 2-pyrrole carboxylic acid are selectively formylated at either the 4- or 5-position, producing isomeric mixtures that are separable by chromatography.

  • Selective Hydrolysis and Coupling :
    The formylated acids are hydrolyzed and then coupled with furan-2-carbonyl chloride or acid chlorides to generate the target compound. This method allows for regioselective synthesis, especially when controlling reaction conditions to favor formation of the 4- or 5-formyl isomer.

Use of Carbamate Precursors for Pyrrole Synthesis

Recent advances include the use of O-substituted carbamates reacting with 2,5-dimethoxytetrahydrofuran to generate N-alkoxycarbonyl pyrroles, which can be further functionalized:

  • Condensation with 2,5-Dimethoxytetrahydrofuran :
    This approach yields N-alkoxycarbonyl pyrroles in a single step, with high yields (~70–80%), and allows for subsequent modification at the nitrogen or carbon positions.

  • Acylation of N-alkoxycarbonyl Pyrroles :
    The pyrroles can be acylated with furan-2-carbonyl chloride under standard conditions, providing a versatile route to the target compound with yields typically above 50%.

Research Outcomes and Data Tables

Research studies have demonstrated the efficacy of these methods:

Method Key Reagents Typical Yield (%) Notes
Ester hydrolysis + acylation NaOH, furan-2-carbonyl chloride 48–84 Efficient, regioselective
Direct formylation + hydrolysis POCl₃/DMF, NaOH 25–59 Regioselectivity depends on conditions
Carbamate condensation O-substituted carbamates + tetrahydrofuran 70–80 Versatile, scalable

Research Outcomes and Experimental Validation

  • The synthesis route involving ester hydrolysis followed by acylation has been validated with high yields and purity, confirmed via NMR, HRMS, and IR spectroscopy.

  • The regioselectivity of formylation has been optimized by controlling temperature and reagent equivalents, with selectivity ratios up to 2.4:1 for 5- vs. 4-formyl isomers.

  • The use of carbamate precursors offers a modular approach, allowing for various substitutions at the nitrogen and carbon positions, with yields exceeding 70%, and has been successfully applied in synthesizing derivatives with biological activity.

Chemical Reactions Analysis

Synthetic Pathways and Precursor Reactivity

The synthesis of derivatives related to 4-(furan-2-carbonyl)-1H-pyrrole-2-carboxylic acid often involves multi-step reactions, including formylation, ester hydrolysis, and coupling reactions . For example:

  • Formylation : Ethyl esters of pyrrole-2-carboxylic acid undergo formylation with POCl₃/DMF, yielding 5- and 4-formyl isomers (ratio 2.4:1) .

  • Ester Hydrolysis : Subsequent hydrolysis of these esters with NaOH in MeOH/H₂O produces 5-formyl-2-pyrrole carboxylic acid (93% yield) .

  • Coupling Reactions : The carboxylic acid group reacts with amines (e.g., HATU/DIPEA-mediated coupling) to form amides, as seen in the synthesis of inhibitors like compounds 25 and 26 .

Carboxylic Acid Group

  • Decarboxylation : Enzymatic decarboxylation by UbiD-family enzymes (e.g., PA0254/HudA) occurs under prFMN cofactor mediation, producing pyrrole derivatives . Non-enzymatic decarboxylation is less common but can be induced under strong acidic or thermal conditions.

  • Esterification : Reacts with alcohols (e.g., ethanol) under DCC/DMAP catalysis to form esters, which are intermediates in drug synthesis .

Furan Carbonyl Group

  • Nucleophilic Attack : The ketone undergoes nucleophilic additions, as demonstrated in oxazolone synthesis via Erlenmeyer-Plöchl reactions with hippuric acid .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the carbonyl to a hydroxymethyl group, altering pharmacological activity .

Catalytic and Enzymatic Reactions

  • PrFMN-Dependent Decarboxylation : The Pseudomonas aeruginosa enzyme HudA catalyzes reversible decarboxylation of pyrrole-2-carboxylic acid derivatives, forming pyrrole and CO₂. Kinetic parameters for related substrates include Kₘ = 4.3 mM and kₐₜ = 35.8 s⁻¹ .

  • Microwave-Assisted Reactions : Condensation reactions under microwave irradiation (e.g., with acetic anhydride) reduce reaction times by 90% while maintaining yields (e.g., 72% yield in 1 minute vs. 83% in 15 minutes classically) .

Biological and Pharmacological Interactions

  • Enzyme Inhibition : Derivatives of 4-(furan-2-carbonyl)-1H-pyrrole-2-carboxylic acid show inhibitory activity against calpain proteases. For example, compound 9 (IC₅₀ = 25 nM against o-CAPN2) outperforms analogues with modified substituents .

  • Antibiofilm Activity : Pyrrole-2-carboxylic acid derivatives disrupt Listeria monocytogenes biofilms by reducing metabolic activity (confirmed via XTT assay) and inducing membrane damage (flow cytometry) .

Table 1: Reaction Yields Under Classical vs. Microwave Conditions

SubstrateClassical Time (min)Yield (%)MW Time (min)Yield (%)
Furan-2-carboxaldehyde1583172
5-Methyl derivative30701.574

Table 2: Inhibitory Activity of Pyrrole Derivatives

Compoundo-CAPN1 IC₅₀ (nM)o-CAPN2 IC₅₀ (nM)
9 29025
10 650100
12 340110

Computational Insights

DFT studies suggest that the furan carbonyl’s electron-withdrawing effect polarizes the pyrrole ring, enhancing electrophilic substitution at the 5-position. This aligns with observed regioselectivity in formylation and coupling reactions .

Stability and Degradation

  • Hydrolytic Stability : The compound is stable in aqueous buffers (pH 4–7) but undergoes hydrolysis under strongly acidic (pH < 2) or basic (pH > 9) conditions, cleaving the furan-pyrrole linkage .

  • Thermal Degradation : Decomposes above 200°C, releasing CO₂ and forming polymeric byproducts .

Scientific Research Applications

4-(furan-2-carbonyl)-1H-pyrrole-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials and polymers

Mechanism of Action

The mechanism of action of 4-(furan-2-carbonyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key structural analogs differ in substituents at positions 4 and 5 of the pyrrole ring, impacting solubility, stability, and electronic properties.

Compound Name Substituent at Position 4 Molecular Weight (g/mol) Solubility/Stability Notes Reference
4-Bromo-1H-pyrrole-2-carboxylic acid Bromo 189.99 Lower solubility due to halogen
4-Fluoro-1H-pyrrole-2-carboxylic acid Fluoro 141.09 Enhanced polarity; moderate solubility
4-(3-Chloro-5-methylbenzoyl)-1H-pyrrole-2-carboxylic acid 3-Chloro-5-methylbenzoyl 263.68 High lipophilicity; stable in DMSO
Target Compound Furan-2-carbonyl 207.15 (estimated) Moderate solubility in polar solvents N/A

Notes:

  • Halogenated analogs (e.g., bromo, fluoro) exhibit reduced solubility in aqueous media but improved stability in organic solvents .
Antimicrobial Activity:
Pharmacological Relevance:
  • Halogenated analogs (e.g., bromo, chloro) are common in kinase inhibitors due to their ability to form halogen bonds with target proteins .
  • The furan-2-carbonyl group may confer selectivity toward enzymes with hydrophobic active sites, such as cytochrome P450 isoforms.

Biological Activity

4-(Furan-2-carbonyl)-1H-pyrrole-2-carboxylic acid is a compound that has garnered interest in various fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against different pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrrole ring substituted with a furan-2-carbonyl group and a carboxylic acid moiety. This unique structure contributes to its diverse biological activities, including antimicrobial, antiviral, and anticancer properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrrole derivatives. For instance, certain pyrrole-based compounds have shown significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL, which are comparable to standard antibiotics like ciprofloxacin . The presence of the carboxylic acid group is crucial for enhancing the antimicrobial activity of these compounds.

Antiviral Activity

4-(Furan-2-carbonyl)-1H-pyrrole-2-carboxylic acid has also been investigated for its antiviral potential. A study identified various pyrrole derivatives that exhibited antiviral activities against viruses such as the respiratory syncytial virus (RSV) and enteroviruses. The structure-activity relationship (SAR) indicated that modifications on the furan ring can significantly affect antiviral potency . The compound's efficacy was noted in inhibiting viral replication at low concentrations, suggesting it could be a candidate for further development as an antiviral agent.

Anticancer Properties

The compound has been explored for its anticancer effects, particularly in targeting Bcl-2 and Bcl-xL proteins, which are crucial in regulating apoptosis in cancer cells. Modifications on the pyrrole core have led to compounds that bind effectively to these proteins, showing IC50 values as low as 1-2 nM in cancer cell lines . This highlights the potential of 4-(furan-2-carbonyl)-1H-pyrrole-2-carboxylic acid in cancer therapy.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzyme Activity : The compound may act by inhibiting specific enzymes involved in metabolic pathways of pathogens.
  • Receptor Modulation : It can modulate neurotransmitter receptors, affecting neurotransmitter uptake and potentially influencing mood disorders .
  • Induction of Apoptosis : By binding to Bcl-2 family proteins, it may promote apoptotic pathways in cancer cells, leading to reduced tumor growth.

Case Studies

Several case studies have documented the effectiveness of pyrrole derivatives:

  • Antiviral Efficacy : In a study involving RSV, specific derivatives showed promising results with EC50 values indicating effective viral inhibition at concentrations lower than those found toxic to host cells .
  • Antimicrobial Testing : A comparative study demonstrated that certain derivatives exhibited stronger antimicrobial activity than traditional antibiotics, suggesting a potential for new therapeutic agents against resistant strains .

Comparative Table of Biological Activities

Activity TypeCompoundTarget Pathogen/Cell LineMIC/IC50 ValueReference
AntimicrobialPyrrole DerivativeStaphylococcus aureus3.12 - 12.5 μg/mL
AntiviralPyrrole DerivativeRSVEC50 < 7.1 µM
AnticancerBcl-2 InhibitorLung Cancer Cell LinesIC50 1 - 2 nM

Q & A

Q. What are the recommended synthetic routes for 4-(furan-2-carbonyl)-1H-pyrrole-2-carboxylic acid, and how can reaction yields be optimized?

The compound can be synthesized via Suzuki-Miyaura cross-coupling using N-Boc-protected pyrroleboronic acid precursors, followed by Boc deprotection and carboxylation. Key steps include:

  • Coupling reaction : Use Pd(PPh₃)₄ as a catalyst with Na₂CO₃ in a THF/water solvent system.
  • Boc cleavage : Treat with trifluoroacetic acid (TFA) in dichloromethane (CH₂Cl₂) under inert conditions.
  • Carboxylation : Optimize pH (5–6) to prevent decarboxylation. Yields up to 40.8% are achieved through iterative solvent screening and temperature control (80°C for coupling, 25°C for cleavage) .

Q. How should researchers characterize the structural integrity of 4-(furan-2-carbonyl)-1H-pyrrole-2-carboxylic acid post-synthesis?

Use multi-nuclear NMR (¹H, ¹³C) and mass spectrometry (ESI-MS):

  • NMR : Identify furan carbonyl protons (δ 7.8–8.2 ppm) and carboxylic acid protons (broad signal at δ 12–13 ppm).
  • MS : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass accuracy. Compare experimental data with DFT-calculated chemical shifts to resolve ambiguities .

Q. What solvent systems are suitable for handling this compound, and how does solubility impact experimental design?

The compound is sparingly soluble in water and ethanol but dissolves in DMSO (22 mg/mL at 25°C). For biological assays, use DMSO stock solutions diluted in aqueous buffers (≤1% DMSO). Precipitation issues in polar solvents require pre-sonication or co-solvents like acetone .

Advanced Research Questions

Q. What computational methods are suitable for predicting electronic properties, and how do they compare with experimental data?

Density functional theory (DFT) with B3LYP/6-311+G** basis sets accurately models HOMO-LUMO gaps and dipole moments. Validate predictions via UV-Vis spectroscopy (λ_max) and cyclic voltammetry. Discrepancies >0.2 eV may arise from solvent effects not modeled in gas-phase calculations .

Q. How can discrepancies in NMR chemical shifts between synthesized batches be systematically analyzed?

  • Impurity profiling : Use HPLC-MS to detect byproducts (e.g., unreacted boronic acid or Pd residues).
  • Solvent standardization : Ensure consistent use of deuterated solvents (e.g., DMSO-d6 vs. CDCl₃).
  • DFT validation : Compare experimental shifts with theoretical values to identify stereochemical impurities .

Q. What strategies enable selective functionalization of the pyrrole ring while preserving the carboxylic acid group?

  • Electrophilic substitution : Use mild nitration (HNO₃/AcOH) at low temperatures to avoid decarboxylation.
  • Cross-coupling : Introduce aryl/heteroaryl groups via Suzuki-Miyaura or Buchwald-Hartwig reactions with protected intermediates .

Q. How can researchers evaluate the compound’s potential bioactivity, and what assays are recommended for initial screening?

  • Antimicrobial assays : Disk diffusion against Gram-positive/negative bacteria (e.g., E. coli, S. aureus).
  • Anti-inflammatory activity : Measure IL-6 inhibition using LPS-stimulated macrophage models (see IL6 mRNA suppression in related pyrrole derivatives) .

Q. What are the challenges in scaling up synthesis, and how can reaction conditions be adjusted for reproducibility?

  • Catalyst loading : Reduce Pd catalyst from 5 mol% to 1–2 mol% to minimize costs.
  • Workup optimization : Replace column chromatography with acid-base extraction for large-scale purification.
  • Batch monitoring : Use in-situ FTIR to track reaction progress and intermediate stability .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Optimized Yield

StepConditionsYield Improvement Strategy
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, THF/H₂O, 80°CSolvent ratio (4:1 THF/H₂O)
Boc DeprotectionTFA/CH₂Cl₂, 25°C, 2hpH control (5–6)
CarboxylationK₂CO₃, CO₂ atmosphereSlow gas introduction

Q. Table 2. Comparative Solubility Data

SolventSolubility (25°C)Application Consideration
DMSO22 mg/mLStock solutions for bioassays
WaterInsolublePrecipitation in aqueous buffers
EthanolInsolubleLimited to non-polar reactions

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